molecular formula C2H5I B1610209 Iodoethane-13C2 CAS No. 34189-74-7

Iodoethane-13C2

Cat. No. B1610209
CAS RN: 34189-74-7
M. Wt: 157.951 g/mol
InChI Key: HVTICUPFWKNHNG-ZDOIIHCHSA-N
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Scientific Research Applications

1. Polymer Synthesis

The application of Iodoethane-13C2 in polymer synthesis is demonstrated in the study of hyperbranched aliphatic polyethers. Researchers used anionic polymerization and 13C NMR spectroscopy to characterize molecular weights and polydispersities of the polyols formed, showing good agreement with theoretical models (Sunder, Hanselmann, Frey, & Mülhaupt, 1999).

2. Meteorite Analysis

Iodoethane-13C2 has been utilized in the study of meteoritic insoluble organic matter (IOM) using carbon X-ray Absorption Near Edge Structure (XANES) spectroscopy and solid-state 13C NMR. These studies provide insights into the chemical and thermal history of meteoritic parent bodies (Cody et al., 2008).

3. Organic Chemistry

In the field of organic chemistry, the study of 13C-labeled chloro-, bromo-, and iodo-lithium carbenoids showcases the application of Iodoethane-13C2. These studies provide valuable insights into the electronic structures and reactions of these compounds (Scebach, Siegel, Gabriel, & Hässig, 1980).

4. Biopolymer Studies

Research into the molecular architecture of lime fruit cuticle utilized Iodoethane-13C2 as part of the chemical deprotecting process. This study employed multidimensional NMR and mass spectrometry for the characterization of insoluble biopolymers (Ray, Chen, & Stark, 1998).

5. Photocatalysis

The compound iodo-BODIPY, which is related to Iodoethane-13C2, has been investigated for its potential in visible-light-driven photocatalysis. These studies highlight the efficiency and photostability of such compounds in oxidative reactions (Li et al., 2013).

6. Gas Chromatography

In gas chromatography, porous organic cages, including those synthesized using Iodoethane-13C2, have been explored for their effectiveness in separating complex mixtures. This application demonstrates the compound's role in advancing chromatographic techniques (Kewley et al., 2015).

7. Extraterrestrial Organic Matter Study

Solid-state NMR spectroscopy using Iodoethane-13C2 has been employed to analyze the insoluble organic matter in meteorites. This research aids in understanding the molecular and isotopic diversity of extraterrestrial organic solids (Cody et al., 2011).

Safety And Hazards

Iodoethane-13C2 is considered hazardous. It is a combustible liquid and harmful if swallowed. It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation and is suspected of causing genetic defects45.


properties

IUPAC Name

iodo(1,2-13C2)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTICUPFWKNHNG-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH2]I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445966
Record name Iodoethane-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.951 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iodoethane-13C2

CAS RN

34189-74-7
Record name Iodoethane-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34189-74-7
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Synthesis routes and methods I

Procedure details

A solution of 1-iodoethane was prepared by dissolving 1 mmole in acetonitrile (1 ml). A portion of this solution (0.12 ml, equivalent to 0.12 mmol) was added to a test tube. 2-(Butyloxy)-8-(methyloxy)-9-[3-(2-piperidinyl)propyl]-9H-purin-6-amine (435 mg, 1.2 mmol) was dissolved in DMF (6.0 ml) and an aliquot (0.5 ml, 0.1 mmole) dispensed to the tube. DIPEA (40 μL, 0.23 mmol) was added, and heated to 50° C. for 18 hours. An additional aliquot of 1-iodoethane in acetonitrile (80 uL, 0.08 mmol) (total added 0.2 mmol) and DIPEA (40 uL, 0.23 mmol) was added and continued stirring with heat at 50° C. for a further 18 hours. DMSO:MeOH (200 uL) was added, the mixture filtered and purified by Mass Directed AutoPrep (Method A). The solvent was evaporated in vacuo using the Genevac. The residue was redissolved in a solution of 4M HCl/dioxane (0.2 ml) and allowed to stand at room temperature for 4 hours. The solvent was dried under a stream of nitrogen in the Radleys blowdown apparatus. The material was redissolved in methanol (0.5 ml) and applied to an aminopropyl SPE (0.1 g, 3 ml, preconditioned in methanol (1.5 ml)). The product was eluted with additional methanol (1.5 ml). The solvent was removed to give the title compound (6 mg).
Name
2-(Butyloxy)-8-(methyloxy)-9-[3-(2-piperidinyl)propyl]-9H-purin-6-amine
Quantity
435 mg
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6 mL
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40 μL
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40 μL
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80 μL
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200 μL
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1 mL
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Synthesis routes and methods II

Procedure details

Tri-n-decyl aluminum was reacted with methyl iodide in the presence of an excess of diethylaluminum chloride at 60° C. and yielded about 38% ethyl iodide and dimethylaluminum chloride and/or ethylmethylaluminum chloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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